4-(4-fluorophenyl)-N-(2-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
4-(4-fluorophenyl)-N-(2-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine is a complex organic compound that features a pyrimidine core substituted with fluorophenyl, phenylethyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-N-(2-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine typically involves multi-step organic synthesis. One common approach is to start with a pyrimidine derivative and introduce the trifluoromethyl group through radical trifluoromethylation. This can be achieved using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a radical initiator .
The fluorophenyl and phenylethyl groups can be introduced through nucleophilic aromatic substitution and reductive amination, respectively. The reaction conditions often involve the use of strong bases, such as sodium hydride (NaH), and reducing agents like sodium borohydride (NaBH₄).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts to reduce reaction times and improve selectivity.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-N-(2-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with amine or alcohol functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the fluorine atom.
Scientific Research Applications
4-(4-fluorophenyl)-N-(2-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-N-(2-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and metabolic stability. The phenylethyl group can further modulate the compound’s interaction with its target, potentially leading to enhanced biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-N-(2-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine
- 4-(4-bromophenyl)-N-(2-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine
- 4-(4-methylphenyl)-N-(2-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine
Uniqueness
4-(4-fluorophenyl)-N-(2-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine is unique due to the presence of the fluorophenyl group, which can significantly influence its electronic properties and reactivity. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications in pharmaceuticals and materials science .
Properties
Molecular Formula |
C19H15F4N3 |
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Molecular Weight |
361.3 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-N-(2-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C19H15F4N3/c20-15-8-6-14(7-9-15)16-12-17(19(21,22)23)26-18(25-16)24-11-10-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,24,25,26) |
InChI Key |
QWHHKVMOXYNCDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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